molecular formula C25H22BF4N B3043166 1-Benzyl-2-methyl-4,6-diphenylpyridinium tetrafluoroborate CAS No. 76191-89-4

1-Benzyl-2-methyl-4,6-diphenylpyridinium tetrafluoroborate

Cat. No.: B3043166
CAS No.: 76191-89-4
M. Wt: 423.3 g/mol
InChI Key: WDCKXINYRHIKTQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Chemical Reactions Analysis

1-Benzyl-2-methyl-4,6-diphenylpyridinium tetrafluoroborate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form the corresponding pyridinium cation.

    Reduction: It can be reduced to form the neutral pyridine derivative.

    Substitution: The benzyl group can be substituted with other functional groups under appropriate conditions.

Common reagents and conditions used in these reactions include:

    Oxidizing Agents: Potassium permanganate, hydrogen peroxide

    Reducing Agents: Sodium borohydride, lithium aluminum hydride

    Substitution Reagents: Alkyl halides, acyl chlorides

The major products formed from these reactions depend on the specific reagents and conditions used .

Mechanism of Action

The mechanism of action of 1-Benzyl-2-methyl-4,6-diphenylpyridinium tetrafluoroborate involves its redox properties. The compound can undergo reversible oxidation and reduction, making it useful in various redox processes. Its molecular targets and pathways include:

Comparison with Similar Compounds

1-Benzyl-2-methyl-4,6-diphenylpyridinium tetrafluoroborate can be compared with other viologens, such as:

    Methyl viologen (Paraquat): Known for its herbicidal properties and redox activity.

    Benzyl viologen: Similar structure but different substituents, leading to variations in redox potential and applications.

Properties

IUPAC Name

1-benzyl-2-methyl-4,6-diphenylpyridin-1-ium;tetrafluoroborate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H22N.BF4/c1-20-17-24(22-13-7-3-8-14-22)18-25(23-15-9-4-10-16-23)26(20)19-21-11-5-2-6-12-21;2-1(3,4)5/h2-18H,19H2,1H3;/q+1;-1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WDCKXINYRHIKTQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

[B-](F)(F)(F)F.CC1=CC(=CC(=[N+]1CC2=CC=CC=C2)C3=CC=CC=C3)C4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H22BF4N
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

423.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
1-Benzyl-2-methyl-4,6-diphenylpyridinium tetrafluoroborate
Reactant of Route 2
Reactant of Route 2
1-Benzyl-2-methyl-4,6-diphenylpyridinium tetrafluoroborate
Reactant of Route 3
Reactant of Route 3
1-Benzyl-2-methyl-4,6-diphenylpyridinium tetrafluoroborate
Reactant of Route 4
Reactant of Route 4
1-Benzyl-2-methyl-4,6-diphenylpyridinium tetrafluoroborate
Reactant of Route 5
Reactant of Route 5
1-Benzyl-2-methyl-4,6-diphenylpyridinium tetrafluoroborate
Reactant of Route 6
Reactant of Route 6
1-Benzyl-2-methyl-4,6-diphenylpyridinium tetrafluoroborate

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.